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Welcome to the technical support center for in vitro transcribed (IVT) RNA capping. This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot and enhance the capping efficiency of their IVT RNA, a critical step for ensuring

RNA stability, translatability, and reduced immunogenicity.

Frequently Asked Questions (FAQs)
Q1: What is RNA capping and why is it important for in vitro transcribed RNA?

A1: RNA capping is the process of adding a specialized nucleotide, 7-methylguanosine (m7G),

to the 5' end of an RNA molecule through a 5'-5' triphosphate linkage.[1] This cap structure is

crucial for synthetic mRNA as it mimics the natural cap found on eukaryotic mRNA.[2] The 5'

cap is essential for several reasons: it protects the mRNA from degradation by exonucleases,

facilitates binding to the ribosome for efficient translation into protein, and helps the host cell

distinguish the synthetic mRNA from foreign RNA, thereby reducing an unwanted immune

response.[2][3]

Q2: What are the main methods for capping IVT RNA?

A2: There are two primary strategies for capping IVT RNA: co-transcriptional capping and post-

transcriptional (or enzymatic) capping.[3]
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Co-transcriptional capping involves adding a cap analog directly into the in vitro transcription

reaction. The RNA polymerase incorporates the cap analog at the beginning of the RNA

transcript.[2]

Post-transcriptional capping is a two-step process where the RNA is first transcribed and

then, in a separate enzymatic reaction, a cap is added to the 5' end of the purified RNA

transcript using capping enzymes.[3][4]

Q3: What are cap analogs and how do they differ?

A3: Cap analogs are chemically synthesized mimics of the natural 5' cap structure that are

used in co-transcriptional capping.[2] They vary in their structure, which affects their

incorporation efficiency and the orientation in which they are added to the RNA. Common cap

analogs include:

m7GpppG (mCap): A basic cap analog that can be incorporated in both the correct and

incorrect (reverse) orientation, with only the correct orientation leading to a functional cap.

This results in approximately 50% of the capped mRNA being untranslatable.[5][6]

Anti-Reverse Cap Analog (ARCA): This analog is modified to ensure it is incorporated only in

the correct orientation, leading to a higher proportion of translatable mRNA.[4][7]

CleanCap® Reagent AG: A trinucleotide cap analog that is incorporated with high efficiency

(>95%) and results in a Cap-1 structure, which is common in higher eukaryotes and can

further enhance translation efficiency and reduce immunogenicity.[8][9]

Q4: What is the difference between Cap-0, Cap-1, and Cap-2 structures?

A4: The different cap structures are distinguished by the extent of methylation on the first few

nucleotides of the RNA transcript.[5]

Cap-0: The basic cap structure, consisting of a 7-methylguanosine (m7G) linked to the first

nucleotide.[4][5]

Cap-1: In addition to the m7G, the first nucleotide at the 5' end is methylated at the 2'-O

position of the ribose sugar. This modification is common in mammals and can help the

immune system recognize the mRNA as "self".[5][10]
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Cap-2: In addition to the Cap-1 modifications, the second nucleotide is also methylated at

the 2'-O position.[5]

Q5: How can I measure the capping efficiency of my IVT RNA?

A5: Several methods can be used to determine the percentage of capped RNA molecules in

your sample. The most common and quantitative methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method that

can separate and identify capped and uncapped RNA fragments, allowing for precise

quantification of capping efficiency.[3][11][12]

Ribozyme Cleavage Assays: This method uses specific ribozymes to cleave the RNA near

the 5' end, generating small fragments that can be separated by gel electrophoresis or

analyzed by LC-MS to distinguish between capped and uncapped species.[2][12][13]
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Potential Cause Recommended Solution

Suboptimal Cap Analog to GTP Ratio

For dinucleotide cap analogs like ARCA, a molar

ratio of cap analog to GTP of 4:1 is generally

recommended to favor the incorporation of the

cap.[7][8] However, this can reduce overall RNA

yield.[8] For newer trinucleotide cap analogs like

CleanCap®, a high ratio is not necessary, and

the GTP concentration does not need to be

reduced.[6][8]

Incorrect Transcription Start Site

Some cap analogs require a specific nucleotide

at the +1 position of the transcript for efficient

incorporation. For example, CleanCap®

Reagent AG requires an AGG start site.[9]

Ensure your DNA template has the correct

initiation sequence for the cap analog you are

using.

Low Quality or Incorrect Concentration of

Reagents

Use high-purity cap analogs and NTPs.

Accurately determine the concentration of your

stock solutions.

Inefficient RNA Polymerase

Consider using an engineered T7 RNA

polymerase that has been optimized for higher

incorporation efficiency of cap analogs.

Problem 2: Low Capping Efficiency in Post-Transcriptional Capping
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Potential Cause Recommended Solution

Incomplete Reaction

Ensure the reaction is incubated for the

recommended time (typically 30-60 minutes at

37°C).[14][15] For RNAs with strong secondary

structures at the 5' end, consider increasing the

reaction temperature if using a thermostable

enzyme like Faustovirus Capping Enzyme, or

denaturing the RNA at 65°C for 5 minutes

before the capping reaction.[16]

Degraded or Inactive Enzymes

Use fresh or properly stored capping enzymes

(e.g., Vaccinia Capping Enzyme, Faustovirus

Capping Enzyme) and S-adenosylmethionine

(SAM), as SAM can be unstable.[16]

Impurities in the RNA Sample

Ensure the RNA purified after in vitro

transcription is free of residual NTPs, salts, and

EDTA, as these can inhibit the capping

enzymes.

Insufficient Enzyme or Substrates

Use the recommended amount of capping

enzyme, GTP, and SAM for the amount of RNA

being capped. Scale the reaction components

proportionally if you are capping a larger amount

of RNA.

Quantitative Data Summary
The choice of capping method significantly impacts the final capping efficiency. Below is a

summary of reported efficiencies for different capping strategies.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.neb.com/protocols/capping-protocol-m2080
https://areterna.com/enzymatic-capping/
https://www.neb.com/en/products/m2080-vaccinia-capping-system
https://www.neb.com/en/products/m2080-vaccinia-capping-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capping Method
Cap
Analog/Enzyme

Typical Capping
Efficiency

Reference(s)

Co-transcriptional m7GpppG (mCap)
~70% (with ~50% in

correct orientation)
[5][6]

Anti-Reverse Cap

Analog (ARCA)
50-80% [9][17]

CleanCap® Reagent

AG
>95% [8][9]

Post-transcriptional
Vaccinia Capping

Enzyme (VCE)
Nearly 100% [15][16]

Faustovirus Capping

Enzyme (FCE)

High efficiency over a

broad temperature

range

[8]

Experimental Protocols
Protocol 1: Co-transcriptional Capping using ARCA
This protocol is a general guideline for co-transcriptional capping using an Anti-Reverse Cap

Analog (ARCA).

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

10X Transcription Buffer

ARCA solution

ATP, CTP, UTP solutions

GTP solution
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RNase Inhibitor

Nuclease-free water

Procedure:

Thaw all components on ice.

Assemble the transcription reaction at room temperature in the following order:

Nuclease-free water to a final volume of 20 µL

10X Transcription Buffer: 2 µL

ATP, CTP, UTP (100 mM each): 2 µL of each

ARCA (20 mM): 4 µL

GTP (10 mM): 1 µL (This creates a 4:1 ARCA:GTP ratio)

Linearized DNA template (1 µg): X µL

RNase Inhibitor: 1 µL

T7 RNA Polymerase: 2 µL

Mix gently by pipetting up and down.

Incubate at 37°C for 2 hours.

Proceed with DNase treatment to remove the DNA template and purify the capped RNA.

Protocol 2: Post-transcriptional Capping using Vaccinia
Capping Enzyme (VCE)
This protocol is for capping up to 10 µg of IVT RNA.[14]

Materials:
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Purified IVT RNA (up to 10 µg)

Vaccinia Capping Enzyme (VCE)

10X Capping Buffer

GTP solution (10 mM)

S-adenosylmethionine (SAM) (32 mM stock, dilute to 2 mM just before use)

Nuclease-free water

Procedure:

In a nuclease-free tube, combine up to 10 µg of purified RNA with nuclease-free water to a

final volume of 15 µL.

Denature the RNA by heating at 65°C for 5 minutes, then immediately place on ice for 5

minutes to prevent refolding.[14][16]

Set up the capping reaction on ice by adding the following components in order:

Denatured RNA: 15 µL

10X Capping Buffer: 2 µL

GTP (10 mM): 1 µL

SAM (freshly diluted to 2 mM): 1 µL

Vaccinia Capping Enzyme: 1 µL

Total Volume: 20 µL

Mix gently and incubate at 37°C for 30-60 minutes.[14]

The capped RNA is now ready for use or can be purified for downstream applications.
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Protocol 3: Capping Efficiency Analysis by LC-MS
(Conceptual Overview)
This protocol provides a general workflow for determining capping efficiency using LC-MS.

Specific parameters will depend on the instrument and column used.

RNA Digestion: The full-length mRNA is digested into smaller fragments using an RNase,

such as RNase H, which is directed to a specific cleavage site near the 5' end by a

complementary DNA probe.[1][11]

Fragment Purification: The 5' terminal fragments (both capped and uncapped) are purified

from the digestion reaction. This can be achieved using methods like streptavidin bead

capture if a biotinylated DNA probe was used.

LC Separation: The purified fragments are injected into a liquid chromatography system,

typically using an ion-pair reversed-phase column, which separates the fragments based on

their size and charge. The capped fragment will have a different retention time than the

uncapped fragment.

MS Detection: As the fragments elute from the LC column, they are introduced into a mass

spectrometer. The mass spectrometer accurately measures the mass-to-charge ratio of each

fragment, confirming the identity of the capped and uncapped species.

Quantification: The capping efficiency is calculated by comparing the peak areas of the

capped and uncapped fragments in the chromatogram.[11]
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Caption: Workflow for co-transcriptional RNA capping.
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Caption: Workflow for post-transcriptional RNA capping.
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Caption: Troubleshooting logic for low capping efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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